2-Methylphenyl thiophene-3-carboxylate
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Overview
Description
2-Methylphenyl thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl thiophene-3-carboxylate can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
2-Methylphenyl thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Methylphenyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which articaine exerts its anesthetic effects . Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biological molecules, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
2-Methylphenyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Thiophene-2-carboxylate derivatives: These compounds exhibit similar chemical properties but differ in their specific substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H10O2S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
(2-methylphenyl) thiophene-3-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-4-2-3-5-11(9)14-12(13)10-6-7-15-8-10/h2-8H,1H3 |
InChI Key |
GPNMAQXHFRUBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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